![molecular formula C12H13N3O3 B1423384 1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide CAS No. 74693-62-2](/img/structure/B1423384.png)
1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide
Overview
Description
“1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide” is a compound that has been studied for its potential in various chemical reactions . It is a heterocyclic enol containing a Michael acceptor .
Synthesis Analysis
This compound participates in an Ugi-type multicomponent condensation through a Smiles rearrangement in replacement of acid components . The synthesis process involves 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, aldehyde derivatives, amine derivatives, and isocyanides . This leads to the efficient production of heterocyclic enamines .
Molecular Structure Analysis
The molecular structure of this compound has been deduced by 1H and 13C NMR spectroscopy .
Chemical Reactions Analysis
The compound has been found to be highly reactive, participating in various chemical reactions . It has been used in the synthesis of diverse ethyl 4-((2-amino-2-oxo-1-phenylethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate derivatives .
Scientific Research Applications
Synthesis of Amino Acid Derived Quinolin-2(1H)-one Enamines
The compound has been used in the Smiles rearrangement reaction for the straightforward synthesis of amino acid derived quinolin-2(1H)-one enamines . This process involves the compound acting as a heterocyclic enol containing a Michael acceptor, participating in an Ugi-type multicomponent condensation .
Development of Biologically Active Structures
The compound has been used in the development of new biologically active structures containing peptidic or pseudo-peptidic with quinolin-2(1H)-one scaffolds . This is an outstanding strategy for the preparation of new biologically active structures .
Synthesis of Diverse Derivatives
The compound has been used in the synthesis of diverse ethyl 4-((2-amino-2-oxo-1-phenylethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate derivatives by applying various substituted benzaldehyde derivatives, amine derivatives, and isocyanides .
Green Chemistry Applications
The compound has been used in green chemistry applications, specifically in multi-component reactions (MCR). These reactions are generally referred to the reactions in which two or more reagents react together and lead a product while the basic atoms of the reagents are present .
Isocyanide-based Multicomponent Reactions (IMCRs)
The compound has been used in isocyanide-based multicomponent reactions (IMCRs). Isocyanides have a huge potential for the production of the various products through multicomponent reactions .
Synthesis of Fused Heterocycles
The compound has been used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .
Mechanism of Action
Target of Action
It’s known that similar compounds interact with various enzymes and receptors in the body, influencing cellular processes .
Mode of Action
The compound acts as a heterocyclic enol containing a Michael acceptor . It participates in an Ugi-type multicomponent condensation through a Smiles rearrangement in replacement of acid components . This interaction with its targets leads to various changes at the molecular level, which can influence the overall biological activity of the compound.
Biochemical Pathways
The compound is involved in multi-component reactions (MCR), specifically isocyanide-based multicomponent reactions (IMCRs) . These reactions are known for their intrinsic atom efficiency, synthetic potential, reliable performance, convergent nature, and creation of molecular diversity . The compound, along with aldehyde derivatives, amine derivatives, and isocyanides, leads readily and efficiently to heterocyclic enamines .
Result of Action
The result of the compound’s action is the efficient production of heterocyclic enamines . These structures are biologically active and can be used in the preparation of new biologically active structures containing peptidic or pseudo-peptidic with quinolin-2 (1 H )-one scaffolds .
Action Environment
The action, efficacy, and stability of 1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide can be influenced by various environmental factors. These include the pH of the environment, temperature, presence of other compounds, and specific conditions of the reaction environment. For instance, in an acid medium, similar compounds are known to undergo specific reactions .
Future Directions
properties
IUPAC Name |
1-ethyl-4-hydroxy-2-oxoquinoline-3-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-2-15-8-6-4-3-5-7(8)10(16)9(12(15)18)11(17)14-13/h3-6,16H,2,13H2,1H3,(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPJDQVHRRKWAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90225669 | |
Record name | 3-Quinolinecarboxylic acid, 1,2-dihydro-1-ethyl-4-hydroxy-2-oxo-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90225669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide | |
CAS RN |
74693-62-2 | |
Record name | 3-Quinolinecarboxylic acid, 1,2-dihydro-1-ethyl-4-hydroxy-2-oxo-, hydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074693622 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Quinolinecarboxylic acid, 1,2-dihydro-1-ethyl-4-hydroxy-2-oxo-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90225669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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